![molecular formula C18H14ClNO2 B506509 N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide CAS No. 397280-87-4](/img/structure/B506509.png)
N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide
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Overview
Description
N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CPN. The synthesis of CPN is a complex process that involves several steps, and it has been the subject of much research in recent years. In
Scientific Research Applications
Catalytic Applications
The compound can be used in the synthesis of Schiff-base metal complexes, which have significant catalytic applications . These complexes have been used in Claisen–Schmidt condensation for the synthesis of chalcone derivatives . The results reveal that the Cu (II) complex showed remarkable catalytic activity and good yield compared to other catalysts .
Drug Synthesis
“N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide” can be used in the synthesis of bio-functional hybrid molecules . These molecules are synthesized in the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride . The newly obtained bio-functional hybrid molecule was fully characterized via 1H, 13C NMR, UV, and mass spectral data .
Anti-Inflammatory and Anticancer Studies
Mechanism of Action
Target of Action
Related compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to inhibit oxidative phosphorylation . Another compound, N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide, has been reported to target the Hepatocyte growth factor receptor .
Mode of Action
Cccp, a related compound, acts as an ionophore and reduces the ability of atp synthase to function optimally . This suggests that N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, CCCP causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain . Another compound, Chlorpropham, is known to be degraded through hydrolysis and deamination, yielding monochlorinated catechol .
Pharmacokinetics
A related compound, 2-[(3-chlorophenyl)amino]-phenyl-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide, was found to have strong binding affinity for five target proteins associated with the hif-1 signaling pathway .
Result of Action
Cccp, a related compound, is known to cause the gradual destruction of living cells and death of the organism .
Action Environment
For instance, Chlorpropham, an important phenyl carbamate herbicide, has been used as a plant growth regulator and potato sprout suppressant during long-term storage .
properties
IUPAC Name |
N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c19-14-7-4-8-15(11-14)20-18(21)12-22-17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNUBCRXYOZENW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide |
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